

# A Comparative Guide to Bioequivalence Studies of Enalapril Formulations

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Compound of Interest		
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This guide provides a comprehensive comparison of bioequivalence studies for different formulations of enalapril, a widely used angiotensin-converting enzyme (ACE) inhibitor for the treatment of hypertension and heart failure. Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat, which is responsible for the drug's therapeutic effects.[1][2] Bioequivalence studies are crucial to ensure that generic formulations of enalapril perform comparably to the innovator product.

A key aspect of these studies is the accurate quantification of both the parent drug, enalapril, and its active metabolite, enalaprilat, in biological matrices, typically plasma. While other metabolites, such as **Enalaprilat N-Glucuronide**, are known to exist, current regulatory guidance from agencies like the U.S. Food and Drug Administration (FDA) for bioequivalence studies of enalapril maleate tablets specifically requires the measurement of enalapril and enalaprilat.[3] The data for enalaprilat is considered supportive evidence of comparable therapeutic outcomes.[3]

## **Comparative Pharmacokinetic Data**

The following tables summarize key pharmacokinetic parameters for enalapril and enalaprilat obtained from various bioequivalence studies. These studies typically involve administering a single oral dose of the test and reference formulations to healthy volunteers under fasting conditions.



Table 1: Pharmacokinetic Parameters of Enalapril after a Single Oral Dose of 20 mg Enalapril Maleate

Study (Test vs. Reference)	Cmax (ng/mL)	AUC(0-t) (ng·h/mL)	AUC(0-∞) (ng·h/mL)	Tmax (h)	t½ (h)
Narapril vs. Renitec[4]	123.99 vs. 121.28	188.51 vs. 180.45	196.33 vs. 188.19	0.86 vs. 0.96	1.41 vs. 1.34
Unnamed	102.3 ± 39.1	195.2 ± 55.4	201.4 ± 58.2	0.96 ± 0.36	1.35 ± 0.61
Generic vs.	vs. 104.5 ±	vs. 198.7 ±	vs. 205.1 ±	vs. 0.98 ±	vs. 1.38 ±
Renitec[2]	42.3	60.1	63.7	0.41	0.65
Indian Generic vs. Innovator[5]	110.2 ± 35.7	210.4 ± 62.1	218.6 ± 64.9	0.92 ± 0.31	1.40 ± 0.55
	vs. 112.5 ±	vs. 215.8 ±	vs. 223.4 ±	vs. 0.95 ±	vs. 1.42 ±
	38.1	65.3	68.2	0.34	0.58

Table 2: Pharmacokinetic Parameters of Enalaprilat after a Single Oral Dose of 20 mg Enalapril Maleate

Study (Test vs. Reference)	Cmax (ng/mL)	AUC(0-t) (ng·h/mL)	AUC(0-∞) (ng·h/mL)	Tmax (h)	t½ (h)
Narapril vs. Renitec[4]	54.41 vs. 53.87	425.23 vs. 418.97	450.11 vs. 443.56	3.92 vs. 3.71	11.2 vs. 11.1
Unnamed Generic vs. Renitec[2]	47.5 ± 12.4 vs. 48.9 ± 13.1	401.3 ± 89.2 vs. 410.7 ± 92.5	420.1 ± 91.8 vs. 430.5 ± 95.3	4.20 ± 1.06 vs. 4.15 ± 1.10	6.71 ± 2.22 vs. 6.80 ± 2.31
Indian Generic vs. Innovator[5]	50.1 ± 15.2 vs. 51.5 ± 16.3	412.6 ± 95.4 vs. 422.8 ± 98.7	435.7 ± 99.1 vs. 446.2 ± 102.4	4.05 ± 1.22 vs. 4.10 ± 1.25	11.3 ± 3.1 vs. 11.4 ± 3.3

## **Experimental Protocols**



The following sections detail the typical methodologies employed in bioequivalence studies of enalapril.

### **Study Design**

Bioequivalence studies for enalapril are typically conducted as single-dose, two-treatment, two-period, crossover, randomized studies in healthy adult volunteers under fasting conditions.[4][6] A washout period of at least one week is maintained between the two periods of the study.[7]

### **Blood Sampling**

Venous blood samples are collected at predetermined time points before and after drug administration. A typical sampling schedule includes pre-dose (0 hours) and multiple post-dose time points, extending up to 48 or 72 hours to adequately capture the pharmacokinetic profiles of both enalapril and enalaprilat.[4][5]

### **Bioanalytical Method**

The simultaneous quantification of enalapril and enalaprilat in plasma is most commonly performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5][7]

Sample Preparation: A common method for sample preparation is protein precipitation, where a protein-precipitating agent like acetonitrile or perchloric acid is added to the plasma sample.[5] [8] This is followed by centrifugation to separate the precipitated proteins. The supernatant is then often evaporated and reconstituted in the mobile phase before injection into the LC-MS/MS system. Solid-phase extraction is another technique that has been successfully used. [9]

Chromatography: Chromatographic separation is typically achieved on a C18 reverse-phase column. The mobile phase is usually a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate or formic acid in water), run in either an isocratic or gradient mode.[1][8]

Mass Spectrometry: Detection is performed using a tandem mass spectrometer with an electrospray ionization (ESI) source operating in the positive ion mode. Quantification is



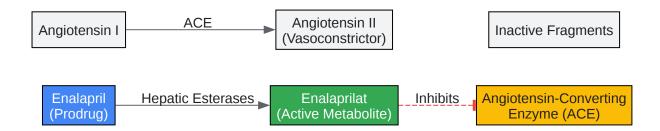
achieved by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for enalapril, enalaprilat, and an internal standard.[5]

- Enalapril transition: m/z 377.2 → 234.2[5]
- Enalaprilat transition: m/z 349.1 → 206.1[5]

Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, establishing its linearity, accuracy, precision, selectivity, and stability under various conditions.[5]

# Visualizations Metabolic Pathway of Enalapril

The following diagram illustrates the metabolic conversion of the prodrug enalapril to its pharmacologically active form, enalaprilat.



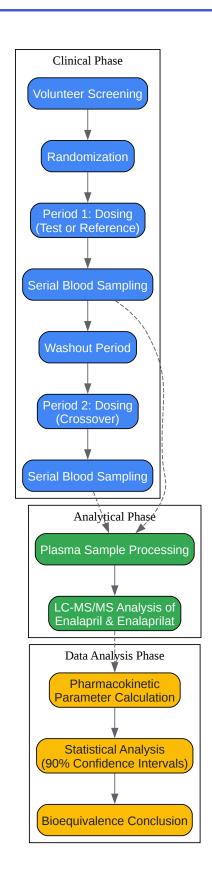
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Caption: Metabolic activation of enalapril to enalaprilat and its mechanism of action.

### **Experimental Workflow for a Bioequivalence Study**

This diagram outlines the typical workflow of a bioequivalence study for enalapril tablets.





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Caption: Typical workflow of a crossover bioequivalence study for enalapril.



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